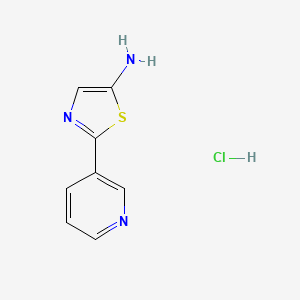

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.ClH/c9-7-5-11-8(12-7)6-2-1-3-10-4-6;/h1-5H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKWIMVESRDTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269054-63-8 | |

| Record name | 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 2 3 Pyridinyl 1,3 Thiazol 5 Amine Hydrochloride

Oxidation Reactions and Product Characterization

While specific oxidation studies on 2-(3-pyridinyl)-1,3-thiazol-5-amine (B1440235) are not extensively detailed in the available literature, the reactivity of the pyridine (B92270) and thiazole (B1198619) moieties suggests several potential outcomes. The nitrogen atom of the pyridine ring is susceptible to oxidation, typically yielding the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

The sulfur atom in the thiazole ring can also be a site for oxidation, potentially leading to a thiazole S-oxide or S,S-dioxide under controlled conditions. However, strong oxidation can lead to ring-opening. For instance, studies on related 2-thiazoline (4,5-dihydro-1,3-thiazole) structures show that oxidation with reagents like Oxone® or MCPBA can result in the cleavage of the thiazole ring. rsc.org Treatment of 2-phenyl-substituted thiazolines with various oxidants has been shown to yield sulfonic acids and disulfides. rsc.org In some cases, selective oxidation using KMnO4 can afford thiazoline (B8809763) 1,1-dioxides. rsc.org These findings suggest that the oxidation of 2-(3-Pyridinyl)-1,3-thiazol-5-amine would require carefully controlled conditions to achieve selective modification of either the pyridine nitrogen or the thiazole sulfur without inducing ring cleavage.

Reduction Reactions and Product Characterization

The reduction of the 2-(3-pyridinyl)-1,3-thiazol-5-amine scaffold can target either the thiazole or the pyridine ring. The imine (C=N) bond within the thiazole ring is a potential site for reduction. Studies on related fused mdpi.comresearchgate.netthiazolo[4,5-b]pyridine systems have demonstrated that the thiazole moiety can be selectively reduced to a 2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-b]pyridine (a thiazoline derivative) using borane-mediated methods. beilstein-journals.org This reaction specifically targets the C=N double bond of the thiazole ring, leaving the pyridine unit intact. beilstein-journals.org Reagents such as ammonia (B1221849) borane (B79455) in combination with a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) have been optimized for this transformation. beilstein-journals.org Applying this methodology to 2-(3-pyridinyl)-1,3-thiazol-5-amine would likely yield 2-(3-pyridinyl)-1,3-thiazolidin-5-amine, converting the aromatic thiazole ring into a saturated thiazolidine (B150603) system. Stronger reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could also be employed for such transformations.

Nucleophilic and Electrophilic Substitution Reactions on Thiazole and Pyridine Moieties

The electronic properties of the thiazole and pyridine rings dictate their susceptibility to substitution reactions.

Thiazole Moiety: The thiazole ring exhibits distinct sites for electrophilic and nucleophilic attack. pharmaguideline.com Computational studies and experimental evidence indicate that the C5 position is the primary site for electrophilic substitution, driven by the electron-donating effect of the sulfur atom. chemicalbook.comwikipedia.org The presence of the C5-amino group in the title compound would further activate this position towards electrophiles. Conversely, the C2 position is the most electron-deficient and, therefore, the preferred site for nucleophilic substitution. pharmaguideline.comchemicalbook.com The C4 position is generally less reactive but can undergo substitution under certain conditions. A notable example is the halogenation of a closely related derivative, N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine, which undergoes chlorination at the C4 position using N-chlorosuccinimide to yield 4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine. Halogenation of 2-aminothiazoles is reported to proceed via an addition-elimination mechanism to produce 2-amino-5-halothiazoles. jocpr.com

Pyridine Moiety: The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. rsc.orgresearchgate.net Such reactions, like nitration or halogenation, typically require harsh conditions. researchgate.net Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially if a good leaving group is present. Direct C-H functionalization of pyridines is a field of active research, offering pathways to introduce substituents without pre-functionalization, though it often requires transition-metal catalysis to overcome the inherent lack of reactivity. rsc.orgresearchgate.net

| Reactant | Reagent | Position of Substitution | Product | Reaction Type |

|---|---|---|---|---|

| N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine | 1-chloropyrrolidine-2,5-dione (N-chlorosuccinimide) | C4 of Thiazole Ring | 4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine | Electrophilic Halogenation |

Diversification Strategies for Structural Modification

Direct functionalization of the pyridine ring in the pre-formed 2-(3-pyridinyl)-1,3-thiazol-5-amine scaffold presents a challenge due to the electron-deficient nature of pyridine. rsc.org Most synthetic routes to similar compounds involve building the molecule from an already substituted pyridine precursor. nih.govarabjchem.orgnih.gov However, modern synthetic methods for direct C-H functionalization could be applied. These strategies often rely on transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium) that can selectively activate C-H bonds at the C2, C4, or C6 positions for coupling with various partners. researchgate.net The nitrogen atom can act as a directing group to guide substitution to the C2 position (ortho-metalation). Overcoming the innate electronic preference for C2/C6 substitution to achieve modification at other positions often requires specifically designed directing groups or catalytic systems. researchgate.net

The thiazole ring offers several avenues for modification. As previously mentioned, electrophilic halogenation can occur at the C4 position. The resulting 4-halo derivative can then serve as a handle for further diversification through nucleophilic substitution reactions, where the halide is displaced by other functional groups. jocpr.com The C5-amino group also represents a key site for modification, as detailed in the following section. Furthermore, the C5-hydrogen in related 2-aminothiazoles can be substituted, for example, through halogenation followed by reactions like Buchwald-Hartwig amination.

The primary amine at the C5 position of the thiazole ring is a readily accessible nucleophilic site for amidation and acylation reactions. This allows for the straightforward introduction of a wide variety of substituents, which is a common strategy for modifying the properties of 2-aminothiazole (B372263) derivatives. mdpi.commdpi.commdpi.com

These reactions are typically carried out by treating the amine with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) under basic conditions. mdpi.comnih.govkau.edu.sa For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide is synthesized by reacting 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid. nih.gov Another study describes the reaction of 2-amino-4-(2-pyridyl) thiazole with various carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) as a coupling agent to yield the corresponding amides. nih.gov Similarly, reacting the amine with isocyanates or isothiocyanates provides urea (B33335) or thiourea (B124793) derivatives, respectively. nih.govkau.edu.sa

| Amine Reactant | Acylating/Amidation Reagent | Conditions | Product Type |

|---|---|---|---|

| 2-amino-4-(2-pyridyl) thiazole | Mono-substituted carboxylic acids | EDCI-mediated coupling | Amide |

| 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide | Substituted isocyanates | Pyridine, reflux | Semicarbazide |

| 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide | Substituted isothiocyanates | Pyridine, reflux | Thiosemicarbazide |

| 2-amino-5-R-benzyl-1,3-thiazoles | Acid chlorides | Triethylamine, dioxane | N-acylated 2-aminothiazole |

Reaction Efficiency and Selectivity in Derivatization

The derivatization of 2-(3-pyridinyl)-1,3-thiazol-5-amine and its analogs demonstrates varied efficiency and selectivity, contingent on the specific reagents and reaction conditions employed. Research into these reactions provides insight into the chemical behavior of the thiazole ring system, particularly the influence of the pyridinyl and amine substituents on its reactivity.

One of the key derivatization strategies involves electrophilic substitution on the thiazole ring. The C5 position of the thiazole ring is generally favorable for electrophilic attack, a characteristic that is leveraged in halogenation reactions. pharmaguideline.com For instance, the chlorination of N-substituted 2-(pyridin-3-yl)thiazol-5-amines can be achieved with high efficiency. The reaction of N-ethyl-2-(pyridin-3-yl)thiazol-5-amine with N-chlorosuccinimide in a mixture of diethyl ether and dioxane at a reduced temperature of 5°C selectively yields the 4-chloro derivative. google.com This reaction is reported to proceed with a high yield of 92%, indicating excellent efficiency and regioselectivity for the C4 position under these conditions. google.com

The amino group at the C5 position also serves as a prime site for derivatization, particularly through acylation reactions. These reactions allow for the introduction of a wide array of functional groups, further expanding the chemical space of 2-(3-pyridinyl)-1,3-thiazol-5-amine derivatives. The efficiency of these acylation reactions is dependent on the acylating agent and the reaction conditions. For example, the reaction of 4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride with 3-(methylthio)propanoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a documented derivatization. google.com While a specific yield is not detailed in the provided information, the described workup procedure to isolate the product suggests a successful conversion. google.com

The general reactivity of the thiazole ring suggests that besides halogenation and acylation, other derivatizations are plausible. The electron-rich nature of the C5 position makes it susceptible to attack by various electrophiles. pharmaguideline.com Conversely, the C2 position is more electron-deficient and can be a target for nucleophilic substitution, especially if activated by quaternization of the ring nitrogen. pharmaguideline.com The efficiency and selectivity of such reactions would be highly dependent on the specific substrate and the chosen reagents.

The following tables summarize the reported reaction efficiencies for the derivatization of 2-(3-pyridinyl)-1,3-thiazol-5-amine analogs.

Table 1: Efficiency of Chlorination of N-ethyl-2-(pyridin-3-yl)thiazol-5-amine

| Reactant | Reagent | Product | Solvent | Temperature | Yield | Reference |

| N-ethyl-2-(pyridin-3-yl)thiazol-5-amine | N-chlorosuccinimide | 4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride | Diethyl ether / Dioxane | 5°C | 92% | google.com |

Table 2: Synthesis Yields of Various 5-N-Arylaminothiazoles with Pyridyl Groups

| Product | Yield | Reference |

| 5-N-Arylaminothiazole with pyridyl group at C2 and p-tolyl group at N | 57% | rsc.org |

| 5-N-Arylaminothiazole with pyridyl group at C2 | 59% | rsc.org |

| 5-N-Arylaminothiazole with pyridyl group at C4 | 82% | rsc.org |

| 5-N-Arylaminothiazole with pyridyl group at C4 | 90% | rsc.org |

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Core Scaffold Modifications and their Influence on Activity

The thiazole (B1198619) ring is a cornerstone of the molecular architecture of 2-(3-pyridinyl)-1,3-thiazol-5-amine (B1440235) and its analogs, playing a pivotal role in their biological activity. nih.govijarsct.co.inresearchgate.net This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a common feature in numerous pharmacologically active compounds. ijarsct.co.injetir.orgneliti.com SAR studies on various series of 2-aminothiazole (B372263) derivatives have consistently demonstrated that the thiazole nucleus is often essential for activity, with modifications to this core structure frequently leading to a significant loss of potency. nih.gov For instance, the isosteric replacement of the thiazole ring with other heterocyclic systems, such as aminothiadiazole, has been shown to result in a decrease in biological activity in certain contexts. nih.gov The structural integrity of the thiazole ring appears to be crucial for establishing the necessary interactions with biological targets.

The presence of a pyridinyl group, specifically a 3-pyridinyl substituent, at the 2-position of the thiazole ring is another critical determinant of activity. In studies of related 2-aminothiazole series, the pyridyl moiety has been identified as being intolerant to modification. nih.gov For example, analogs containing a 2-pyridyl substituent have demonstrated significantly higher potency compared to those with simple phenyl derivatives. nih.gov The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor, which may be crucial for anchoring the molecule within the binding site of its target protein. The position of the nitrogen atom within the pyridine ring (i.e., 2-, 3-, or 4-pyridyl) can also influence activity, with the 3-pyridinyl isomer often being a key feature of active compounds. mdpi.com

The amine group at the 5-position of the thiazole ring is a key functional group that significantly influences the compound's properties and biological activity. This amino group provides a site for hydrogen bonding and can be protonated at physiological pH, which can affect the molecule's solubility and its interactions with biological targets.

Systematic Variation of Substituents for SAR Elucidation

The following table summarizes the impact of various N-acyl substitutions on the activity of a 4-(2-pyridinyl)-1,3-thiazol-2-amine scaffold against Mycobacterium tuberculosis.

| Compound | N-Acyl Substituent | MIC (μM) |

|---|---|---|

| 21 | n-Propanoyl | 12-25 |

| 24 | n-Hexanoyl | 3.1-6.3 |

| - | n-Decanoyl | No further increase |

| 55 | N-(3-Chlorobenzoyl) | 0.024 |

The electronic properties of substituents on the aromatic rings of 2-aminothiazole derivatives can have a varied and sometimes unpredictable influence on their biological activity. researchgate.net The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored to probe their effects on potency. nih.gov

In some instances, the electronic impact of substituents on a benzene (B151609) ring attached to the scaffold was not a major determinant of antiproliferative activity. nih.gov However, in other series, the presence of electron-withdrawing halogen groups at the phenyl ring of an arylthiourea moiety increased cytotoxic effects. nih.gov For example, compounds containing chloro and fluoro groups on the phenyl ring exhibited high potency. nih.gov Conversely, in a series of 5-arylazoaminothiazole analogs, the introduction of a methoxy (B1213986) group (an EDG) was found to improve cytotoxicity compared to a nitro group (an EWG). nih.gov

The following table illustrates the varied effects of electron-donating and electron-withdrawing groups on the activity of different 2-aminothiazole-based compound series.

| Compound Series | Substituent Type | Effect on Activity | Example |

|---|---|---|---|

| Arylthiourea derivatives | Electron-withdrawing (Halogens) | Increased cytotoxicity | 2,4-dichloro substitution showed high potency |

| 5-Arylazoaminothiazole analogs | Electron-donating (Methoxy) | Improved cytotoxicity | Methoxy group more effective than a nitro group |

| Benzamido-thiazole derivatives | Electron-donating and -withdrawing | Not a major determinant | - |

Conformational Analysis and Intramolecular Interactions in SAR

A particularly significant intramolecular interaction within this class of compounds is the nonbonding interaction between the sulfur atom of the thiazole ring and a nitrogen atom, often from an adjacent substituent or, in the case of the parent compound, potentially the pyridine ring nitrogen. nih.gov This type of 1,4-N···S interaction can stabilize a specific planar conformation that is essential for biological activity. acs.orgnih.gov X-ray crystallography studies on related 2-aminothiazole derivatives have provided evidence for these intramolecular nitrogen-sulfur interactions, which lock the molecule into the required conformation for binding to an active site. nih.gov This interaction effectively creates a pseudo-ring structure that mimics other cyclic systems known to bind to certain targets. The stabilization of a specific conformation through such noncovalent interactions is a key principle in drug design, as it enhances the molecule's affinity for its target. acs.org

Design of Analogues with Enhanced Specificity or Potency

The 2-aminothiazole scaffold is a versatile platform for designing analogues with improved therapeutic properties. nih.gov SAR studies guide the modification of the core structure to enhance potency and selectivity. For instance, in the development of 2-aminothiazole derivatives as phosphodiesterase type 5 (PDE5) regulators, modifications to substituents on the thiazole ring led to compounds with either complete inhibitory effects or enhancing effects on the enzyme's activity. rsc.orgresearchgate.net

Key strategies for analogue design include:

Substitution on the Thiazole Ring : Introducing different groups at the C4 and C5 positions of the thiazole ring can significantly impact activity. For example, incorporating a phenyl group at the C4-position or a bromo group at the C5-position has been shown to alter the cytotoxic potency of some 2-aminothiazole analogues. nih.gov

Modification of the Amine Group : Acylation of the 2-amino group can lead to derivatives with broad-spectrum antitumor activity. nih.gov

Hybridization with Other Scaffolds : Combining the 2-aminothiazole core with other heterocyclic systems is a common strategy. For example, creating hybrid molecules by linking the thiazole to pyrazole (B372694) or coumarin (B35378) moieties has yielded compounds with significant anticancer or anti-inflammatory activities. mdpi.com

The following table summarizes the design principles and observed outcomes from various studies on 2-aminothiazole derivatives.

| Modification Strategy | Scaffold/Derivative | Target/Activity | Observed Outcome |

| Ring Substitution | 4-phenyl or 5-bromo-2-aminothiazole | Cytotoxicity | Altered potency; methyl groups at C4 or C5 decreased potency. nih.gov |

| Amine Acylation | 2-acetamido-thiazole | Antitumor Activity | Broad-spectrum activity observed at 10 µM. nih.gov |

| Hybridization | 2-Hydrazinyl-1,3-thiazole | Anti-Candida | Addition of a hydrazone bridge improved affinity for the target enzyme. researchgate.netmdpi.com |

| Isosteric Replacement | 2-Aminothiazole replaced with 2-aminoimidazole | Cytotoxicity | Replacement resulted in some of the most potent compounds in the series. nih.gov |

Comparative SAR Studies with Other Thiazole and Heterocyclic Scaffolds

To better understand the unique contribution of the 2-(3-pyridinyl)-1,3-thiazole scaffold, it is valuable to compare its SAR with that of other related heterocyclic systems.

Comparison with Thiazole Hybrids: The combination of the thiazole ring with other heterocycles, such as pyrazoline, has been extensively studied. nih.govdoi.org These "hybrid" molecules often exhibit synergistic effects, where the combined scaffold has greater activity than the individual components. For instance, SAR studies on thiazolyl-pyrazoline hybrids have shown that substituents on both rings significantly influence antimicrobial activity. nih.gov In some cases, pyrazole-thiazolidinone hybrids showed higher activity than the corresponding pyrazole-thiazole hybrids, indicating that the saturation level of the thiazole ring is a critical factor. nih.gov The introduction of a pyridinyl group, as in 2-(3-pyridinyl)-1,3-thiazole, adds another layer of complexity and potential for interaction, particularly through hydrogen bonding or π-cation interactions involving the pyridine nitrogen. doi.org

The table below provides a comparative overview of SAR findings across different heterocyclic scaffolds.

| Scaffold | Key SAR Findings | Example Application/Target |

| Pyridinyl-Thiazole | The position of the nitrogen in the pyridine ring (e.g., 2-, 3-, or 4-pyridinyl) can significantly alter biological activity. doi.orgmdpi.com | Anticancer, Anti-inflammatory mdpi.comresearchgate.net |

| Thiazolyl-Pyrazoline | Substitution on the pyrazoline ring is critical for antimicrobial activity; electron-donating groups can be more potent than electron-withdrawing groups in some series. nih.govdoi.org | Antimicrobial, Anticancer (EGFR inhibitors) nih.govdoi.org |

| Thiazole vs. Thiadiazole | The arrangement of heteroatoms influences H-bonding potential and overall potency. Thiazole carboxamides were found to be more cytotoxic than thiadiazole analogues in one study. tandfonline.com | c-Met Kinase Inhibitors, Macrofilaricides tandfonline.comacs.org |

| Thiazole vs. Oxadiazole | Oxadiazole cores showed good ex vivo activity and microsomal stability, comparable to aminothiazoles in a specific series. acs.org | Macrofilaricides acs.org |

Mechanistic Investigations at the Molecular Level

Identification and Characterization of Molecular Targets

Current literature does not provide specific molecular targets that have been experimentally validated for 2-(3-Pyridinyl)-1,3-thiazol-5-amine (B1440235) hydrochloride. While related, more complex molecules containing the pyridinyl-thiazole core have been designed to interact with targets like kinases, the specific binding profile for this compound is not defined mdpi.comresearchgate.net.

Enzyme Inhibition Studies

There are no specific enzyme inhibition studies published for 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride. Research on derivatives has explored inhibition of enzymes such as epidermal growth factor receptor (EGFR) kinase and acyl-ACP thioesterase, but these findings are specific to the tested derivatives and cannot be directly attributed to the parent compound nih.govnih.gov.

Receptor Binding and Modulation (e.g., Allosteric Modulation)

Data on the receptor binding, modulation, or allosteric effects of this compound are not available in the reviewed scientific literature.

Elucidation of Molecular Pathways Affected by the Compound

No studies have been identified that elucidate the specific molecular pathways affected by this compound.

Modulation of Signaling Cascades

While substituted pyridinyl-thiazole carboxamides have been shown to regulate angiogenesis signaling pathways, there is no corresponding research detailing the modulation of signaling cascades by this compound nih.gov.

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions

Due to the absence of identified molecular targets and binding studies, the kinetic (e.g., association/dissociation rates) and thermodynamic (e.g., enthalpy/entropy changes) aspects of this compound's interactions have not been determined.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Frontier Orbital Theory)

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of atoms and molecules, providing valuable data on molecular orbitals and energy levels. niscpr.res.inresearchgate.net Frontier Orbital Theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. wikipedia.org

The electronic structure of a molecule dictates its reactivity. DFT calculations on pyridine-thiazole hybrids are used to determine key quantum chemical descriptors. nih.gov The energies of the HOMO and LUMO are particularly significant. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Other reactivity descriptors derived from these energies include chemical hardness (η), softness (σ), and the electrophilicity index (ω). nih.govnih.gov Hardness measures the resistance to change in electron distribution, with more stable compounds having higher hardness values. nih.gov Conversely, softness is the reciprocal of hardness and indicates a higher propensity for reaction. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Studies on analogous 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, using DFT at the B3LYP/6-31G(d,p) level, have provided insights into these parameters. niscpr.res.in For instance, the analysis of a series of 2- and 4-pyridine substituted thiazole (B1198619) derivatives showed that the 4-pyridine hybrids were more reactive based on their chemical reactivity parameters. researchgate.netnih.gov

Table 1: Representative Quantum Chemical Descriptors for an Analogous Pyridine-Thiazole Compound Data is illustrative for a structurally similar compound as found in cited literature.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.260 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.552 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | 5.708 | Correlates with chemical stability and reactivity. |

| Chemical Hardness | η | 2.854 | Measures resistance to deformation of electron cloud. |

| Chemical Softness | σ | 0.350 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | 2.371 | Quantifies electron-accepting capacity. |

Source: Adapted from DFT calculation data on analogous pyridine-thiazole derivatives. niscpr.res.innih.gov

Quantum chemical calculations are not only diagnostic but also predictive. By computing properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP), researchers can forecast how a molecule like 2-(3-Pyridinyl)-1,3-thiazol-5-amine (B1440235) hydrochloride will behave in various chemical environments. The MEP map, for example, visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of interaction for hydrogen bonding and other non-covalent interactions, which is crucial for designing molecules that can effectively bind to biological targets. niscpr.res.in These predictive capabilities allow for the rational design of new derivatives with optimized properties for specific applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in structure-based drug design for predicting the interaction between a potential drug molecule and its protein target.

For 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride, docking simulations can identify the most probable binding pose within the active site of a target protein. The simulation software calculates a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov

In studies involving similar pyridine-thiazole hybrids, molecular docking has been successfully used to predict their binding affinities to various enzymes. For example, docking studies of novel thiazole derivatives incorporating a pyridine (B92270) moiety against DNA gyrase have shown binding scores ranging from -6.4 to -9.2 kcal/mol. nih.gov Similarly, pyridine-based thiadiazole derivatives docked against the COX-2 enzyme yielded binding energies comparable to the standard drug diclofenac (B195802) (-8.4 kcal/mol). nih.gov These studies demonstrate the utility of docking in ranking potential drug candidates based on their predicted affinity for a biological target.

Beyond predicting affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, revealing specific interactions that stabilize the binding. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For instance, in a docking study of a novel N-aminothiazole-hydrazineethyl-pyridine series against the SARS-CoV-2 main protease (PDB: 6LU7), the compound with the highest binding energy (-8.6 kcal/mol) was analyzed for its interactions. dntb.gov.uaresearchgate.net The analysis identified key amino acid residues in the active site that formed hydrogen bonds and other non-covalent interactions with the ligand. Identifying these key residues is critical for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors through structural modifications that enhance these specific interactions. researchgate.net

Table 2: Example of Molecular Docking Results for an Analogous Thiazole-Pyridine Compound against a Protein Target Data is illustrative for a structurally similar compound as found in cited literature.

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| NTD3 (analog) | COX-2 (1PXX) | -8.4 | Arg120, Tyr355 | Hydrogen Bond |

| NTD3 (analog) | COX-2 (1PXX) | -8.4 | Val349, Ser353 | Hydrophobic |

| Compound 8a (analog) | Mpro (6LU7) | -8.6 | Thr26, His41, Cys145 | Hydrogen Bond |

| Compound 8a (analog) | Mpro (6LU7) | -8.6 | Met49, Met165 | Hydrophobic |

Source: Adapted from molecular docking data on analogous pyridine-thiazole derivatives. nih.govdntb.gov.uaresearchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the flexibility and stability of the protein-ligand complex in a simulated physiological environment. nih.gov

For a promising candidate identified through docking, such as a derivative of 2-(3-Pyridinyl)-1,3-thiazol-5-amine, an MD simulation would be the next step. The simulation, often run for nanoseconds, tracks the conformational changes of both the ligand and the protein. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. dntb.gov.uaresearchgate.net Furthermore, MD simulations can refine the understanding of binding interactions by showing how they persist or change over time, thus validating the stability of the hydrogen bonds and hydrophobic contacts predicted by docking. nih.govresearchgate.net

Conformational Dynamics Analysis

The flexibility of a molecule is critical to its biological function, as it dictates how the molecule can adapt its shape to fit into a protein's binding site. Conformational dynamics analysis, often performed using molecular dynamics (MD) simulations, investigates the various shapes (conformations) a molecule can adopt and the energy associated with them.

For thiazole-containing amino acid residues, which share structural motifs with the target compound, computational studies using Density Functional Theory (DFT) have been employed to explore their conformational landscape. nih.gov These studies analyze the influence of the thiazole ring on the conformational properties of the molecule. nih.gov The presence of the sp2-hybridized sulfur atom in the thiazole ring introduces unique steric and electronic effects that influence the molecule's preferred three-dimensional structure. nih.gov For derivatives, MD simulations extending over periods like 100 nanoseconds are used to examine the dynamic interactions between ligands and their target proteins, ensuring the stability of the observed interactions. researchgate.net The stability of these interactions is often assessed by monitoring the Root Mean Square Deviation (RMSD), with stable values indicating a persistent binding mode. researchgate.net

Ligand-Protein Stability and Interaction Profiles

Understanding how a ligand binds to a target protein is fundamental for designing effective drugs. Molecular docking and MD simulations are the primary tools used to predict and analyze these interactions.

Molecular docking studies are performed to position ligands like pyridine-based thiazole derivatives into the active site of a target protein, such as an enzyme, to predict the binding conformation and affinity. researchgate.netresearchgate.net These simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For instance, in studies of novel pyridine-based thiadiazole derivatives, docking analyses have revealed significant binding affinities, with calculated binding energies indicating strong interactions with the target. researchgate.net

Following docking, MD simulations can further validate the stability of the ligand-protein complex. These simulations show how the complex behaves over time, confirming that the interactions identified in the docking pose are maintained. researchgate.net Stable hydrogen bond formations and sustained interactions throughout the simulation are strong indicators of a potent inhibitor. researchgate.net

Table 2: Common Ligand-Protein Interactions for Pyridine-Thiazole Scaffolds

| Interaction Type | Description | Key Molecular Features Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine groups, pyridine nitrogen, thiazole nitrogen. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Aromatic rings (pyridine and thiazole). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine and thiazole rings interacting with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netpsu.edu This approach is vital for understanding which structural features are important for a molecule's function.

For classes of compounds like 1,3-thiazine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against biological targets. nih.gov These models use calculated molecular descriptors—numerical values that encode information about the chemical structure—to build a predictive equation. nih.gov

Development of Predictive Models for Analog Design

The primary goal of QSAR modeling is to create robust models that can accurately predict the activity of newly designed, unsynthesized compounds. nih.gov By analyzing the QSAR model, chemists can identify which parts of the molecule contribute positively or negatively to its activity.

For example, a QSAR model might reveal that increasing the hydrophobicity in a certain region of the molecule enhances its activity, while adding a bulky group elsewhere diminishes it. This information guides the design of new analogs with potentially improved potency. researchgate.netnih.gov Successful QSAR models are validated using external test sets of compounds to ensure their predictive power. researchgate.net

Table 3: Components of a QSAR Model

| Component | Description | Example |

|---|---|---|

| Descriptors | Numerical representations of molecular properties. | Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), electronic properties. |

| Statistical Method | The algorithm used to create the mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN), Partial Least Squares (PLS). |

In Silico Screening and Virtual Library Design

In silico or virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical structures and identify molecules that are likely to bind to a drug target. nih.govnih.gov This method significantly reduces the number of compounds that need to be synthesized and tested in the lab.

Starting with a core scaffold like 2-(3-Pyridinyl)-1,3-thiazole, virtual libraries containing thousands or even millions of related compounds can be generated by adding various substituents at different positions. nih.gov This library is then computationally screened against a protein target using high-throughput molecular docking. The top-scoring compounds, which show the best-predicted binding affinity, are then selected for synthesis and biological evaluation. nih.govresearchgate.net This approach has been successfully used to design and identify novel antimalarial agents based on a pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) scaffold. nih.gov

Advanced Research Applications and Future Directions

Utilization as a Building Block in Complex Chemical Syntheses

2-(3-Pyridinyl)-1,3-thiazol-5-amine (B1440235) hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. The pyridine (B92270) and thiazole (B1198619) moieties are common scaffolds in numerous biologically active compounds. researchgate.net The primary amine group on the thiazole ring provides a reactive site for further functionalization, allowing for the construction of larger, more intricate molecular architectures.

Processes have been developed to produce various 2-(pyridine-3-yl)thiazoles, which act as intermediates in the synthesis of pesticidal thiazole amides. google.com For instance, derivatives of 2-(pyridin-3-yl)thiazol-5-amine can be synthesized and subsequently used in the preparation of more complex structures. google.com The synthesis of novel pyridine-thiazole hybrid molecules has been a focus of research, with the aim of creating compounds with potential anticancer properties. nih.gov These syntheses often involve multi-step reactions where the initial pyridine-thiazole core is modified to introduce different functional groups and explore their structure-activity relationships. mdpi.comnih.gov The versatility of the 2-aminothiazole (B372263) scaffold is well-documented, with various synthetic methods available for its derivatization. derpharmachemica.com

Role in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing thiazole derivatives, green chemistry approaches are being explored to improve the environmental footprint of these processes. While specific green synthesis routes for 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride are not extensively detailed in the provided literature, the broader field of thiazole synthesis is seeing a shift towards more sustainable methods. These include the use of aqueous media, avoiding hazardous organic solvents, and employing greener reaction conditions. beilstein-journals.org The development of one-pot multi-component reactions under microwave irradiation in water is one such example of a green approach to synthesizing thiazolo[3,2-a]pyridine derivatives. mdpi.com The design and synthesis of pyridine and thiazole derivatives using microwave irradiation has been shown to offer advantages such as short reaction times, excellent yields, and pure products with low-cost processing. nih.gov

Research into Catalytic Applications

The catalytic potential of thiazole derivatives and their metal complexes is an emerging area of research. While direct catalytic applications of this compound are not prominently featured in the available literature, related structures have shown promise. For instance, novel thiazole complexes have been developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. researchgate.net Catalysis is a fundamental process in chemical synthesis, aiming to accelerate chemical reactions without the catalyst being consumed. chemscene.com The presence of nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine moiety, provides potential coordination sites for metal ions, suggesting that this compound could be a ligand for the development of new catalysts. Further research is needed to explore the catalytic activity of this compound and its derivatives.

Exploration as a Precursor for Specialty Chemicals (e.g., amino acids)

The use of this compound as a direct precursor for the synthesis of specialty chemicals like amino acids is not well-established in the current literature. However, the synthesis of amino acid-derived thiazole peptidomimetic analogues has been explored to understand drug/substrate-binding sites of proteins like P-glycoprotein. derpharmachemica.com This research involves constructing thiazole rings from amino acid precursors, rather than using a pre-formed thiazole to create an amino acid. The potential for this compound to be used in the synthesis of novel, non-natural amino acids or other specialty chemicals remains an area for future investigation.

Theoretical and Experimental Studies in Corrosion Inhibition

The prevention of metal corrosion is a critical industrial challenge, and organic heterocyclic compounds containing nitrogen and sulfur atoms have been extensively studied as effective corrosion inhibitors. Pyridine and thiazole derivatives, in particular, have demonstrated significant potential in protecting metals, especially steel, in acidic environments. researchgate.net

Several studies have investigated the corrosion inhibition properties of compounds structurally related to this compound on mild steel. google.comsigmaaldrich.com These compounds function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. The inhibition efficiency is influenced by the concentration of the inhibitor and the temperature. google.com

Experimental Findings: Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. Studies on similar pyridine-thiazole derivatives have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. google.com The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm. acs.orgresearchgate.net

Theoretical Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency. google.com Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as the energy gap (ΔE), provide insights into the reactivity and adsorption capabilities of the inhibitor molecules. A higher EHOMO value and a lower ΔE value are generally indicative of better inhibition efficiency. google.com

Below is a table summarizing typical data obtained from corrosion inhibition studies of pyridine-thiazole derivatives on mild steel in acidic media.

Interactive Data Table: Corrosion Inhibition Parameters of Pyridine-Thiazole Derivatives

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω cm²) |

|---|---|---|---|

| 0 | 15.2 | - | 50 |

| 0.05 | 3.8 | 75.0 | 200 |

| 0.1 | 2.3 | 84.9 | 330 |

| 0.2 | 1.1 | 92.8 | 650 |

Design and Development of Novel Research Tools and Probes

The unique photophysical properties of certain heterocyclic compounds make them attractive candidates for the development of fluorescent probes and other research tools. Thiazole derivatives, in particular, have been investigated for their fluorescence characteristics. For example, some thiazole-based molecules exhibit fluorescence emission that can be modulated by their environment or by binding to specific analytes, making them useful as sensors. mdpi.com

While specific applications of this compound as a research probe are not extensively documented, its structural motifs are found in compounds with such applications. The combination of the pyridine and thiazole rings could potentially give rise to interesting photophysical properties that could be exploited in the design of new fluorescent probes for detecting ions or biomolecules. The nitrogen atom of the pyridyl group can act as a Lewis base, and its interaction with acids can lead to significant shifts in absorption and fluorescence spectra. mdpi.com

Future Outlook and Emerging Research Frontiers

The field of pyridine-thiazole chemistry is dynamic, with ongoing research pointing towards several promising future directions. The development of novel hybrid molecules incorporating the 2-(3-pyridinyl)-1,3-thiazole-5-amine scaffold is expected to continue, particularly in the search for new therapeutic agents with enhanced efficacy and selectivity. nih.govmdpi.comnih.gov

Emerging research is likely to focus on:

Medicinal Chemistry: Further exploration of pyridine-thiazole derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer. nih.gov The synthesis of multifunctional molecules that can target multiple biological pathways is a growing trend.

Sustainable Chemistry: A greater emphasis on developing and optimizing green and sustainable synthetic routes for the production of these compounds, minimizing waste and environmental impact. beilstein-journals.orgmdpi.com

Materials Science: Investigation into the application of these compounds in the development of new materials, such as organic semiconductors or functional dyes, leveraging their electronic and photophysical properties.

Advanced Corrosion Inhibition: The design of more effective and environmentally friendly corrosion inhibitors based on the pyridine-thiazole structure, with a deeper understanding of their adsorption mechanisms through advanced surface analysis and computational modeling. researchgate.net

Q & A

Advanced Research Question

- Reagent optimization : Substitute hazardous acids (e.g., H₂SO₄) with milder alternatives (e.g., POCl₃) to reduce side reactions .

- Solvent selection : Use ethanol or acetone for recrystallization to improve purity without compromising yield .

- Catalysis : Explore metal catalysts (e.g., CuI) to accelerate cyclization steps .

What in vitro assays are suitable for screening biological activity?

Basic Research Question

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known thiazole inhibitors .

- Antimicrobial screening : Use broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate anticancer potential .

How does hydrogen bonding influence supramolecular assembly in crystalline forms?

Advanced Research Question

In the crystal lattice, N–H···N hydrogen bonds between the amine group (thiazol-5-amine) and pyridinyl nitrogen stabilize 2D networks. Variations in dihedral angles (e.g., 18.2° vs. 30.3° between thiazole and pyridine rings in polymorphs) alter packing efficiency and solubility .

What methods ensure purity assessment of the hydrochloride salt?

Basic Research Question

- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1%) .

- Melting point analysis : Compare observed values with literature (decomposition points >250°C indicate high purity) .

- Titration : Quantify chloride content via argentometric titration to confirm stoichiometry .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridinyl 4-position to enhance electrophilic reactivity .

- Bioisosteric replacement : Replace the thiazole ring with 1,3,4-thiadiazole to modulate solubility and bioavailability .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with target active sites) .

What computational tools predict physicochemical properties?

Advanced Research Question

- LogP calculation : Software like MarvinSketch estimates lipophilicity, guiding solvent selection for biological assays .

- pKa prediction : Tools such as ACD/Labs determine protonation states at physiological pH .

- Molecular dynamics : Simulate membrane permeability or protein-ligand binding stability .

How do structural modifications affect stability under varying storage conditions?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (>150°C suggests room-temperature stability) .

- Light sensitivity : UV-Vis spectroscopy monitors degradation under accelerated light exposure .

- Humidity control : Store in desiccators with silica gel to prevent hydrochloride salt deliquescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.